1-(Cyclohex-3-en-1-ylmethyl)piperazine

Overview

Description

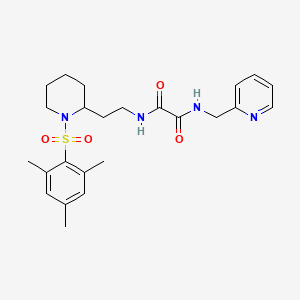

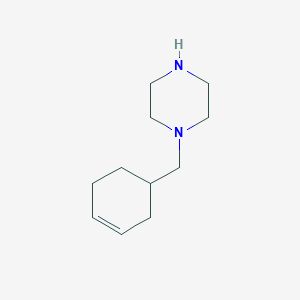

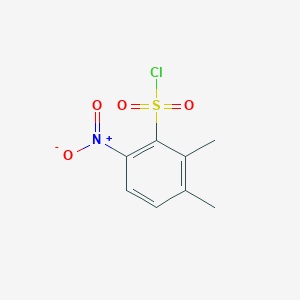

1-(Cyclohex-3-en-1-ylmethyl)piperazine is a chemical compound with the formula C11H20N2 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperazine compounds, including this compound, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The molecular weight is 180.29 .Chemical Reactions Analysis

Piperazine compounds, including this compound, are known to undergo various chemical reactions. These include reactions with sulfonium salts, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes, and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.29 . It has a melting point of 87.8°C and a density of 0.93 .Scientific Research Applications

Therapeutic and Diagnostic Applications in Oncology

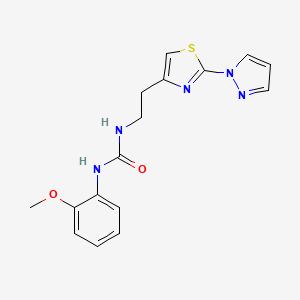

Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been studied for potential therapeutic and diagnostic applications in oncology. These analogues, which include modifications to reduce lipophilicity, show promise for use as positron emission tomography radiotracers (Abate et al., 2011).

Analysis in Drug-Related Deaths

Although focusing on a slightly different compound (MT-45), studies have been conducted to understand the analysis of this novel opioid in human whole blood and its identification in drug-related deaths. This research provides insights into the analytical methods required for identifying such compounds in forensic contexts (Papsun et al., 2016).

Role in Antidepressant Development

Research into Lu AA21004, a compound structurally related to 1-(Cyclohex-3-en-1-ylmethyl)piperazine, highlights its use in developing novel antidepressants. This includes studying its metabolic pathways and the enzymes involved, such as Cytochrome P450 (Hvenegaard et al., 2012).

Synthesis for Anti-Tuberculosis Drugs

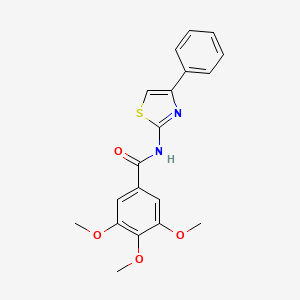

The compound Macozinone, which includes a cyclohexylmethylpiperazine component, has been identified as a promising new drug for treating drug-sensitive and drug-resistant tuberculosis. Its synthesis and structural analysis are critical in the fight against this infectious disease (Zhang & Aldrich, 2019).

Antitumor and Antituberculosis Studies

Synthetic derivatives of piperazine, such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, have been explored for their anticancer and antituberculosis properties, indicating the versatile use of piperazine structures in medicinal chemistry (Mallikarjuna, Padmashali, & Sandeep, 2014).

Mechanism of Action

Safety and Hazards

The safety information for 1-(Cyclohex-3-en-1-ylmethyl)piperazine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICLKLVRUKYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285799 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57184-46-0 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57184-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2666557.png)

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)

![4,6-dichloro-N-[4-cyano-1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2666569.png)

![1-(3,4-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2666570.png)